molecular formula C38H50O2S2 B14166337 3,3'-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2'-bithiophene CAS No. 928306-64-3

3,3'-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2'-bithiophene

Cat. No.: B14166337
CAS No.: 928306-64-3
M. Wt: 602.9 g/mol
InChI Key: YWYJDSIXVUGOPT-UHFFFAOYSA-N
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Description

3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by two 3,5-di-tert-butyl-4-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene typically involves the coupling of 3,5-di-tert-butyl-4-methoxyphenyl-substituted thiophene derivatives. One common method is the Stille coupling reaction, which uses palladium catalysts to couple organotin compounds with halogenated thiophenes. The reaction conditions often include the use of solvents such as dichloromethane and temperatures around 25°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or iodine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene rings.

Scientific Research Applications

3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.

    Materials Science: It is studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene involves its interaction with molecular targets through its thiophene rings and substituted phenyl groups. These interactions can affect the electronic properties of the compound, making it useful in applications such as organic electronics. The specific pathways involved depend on the context of its use, such as charge transport in semiconductors or light emission in OLEDs.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)-2,2’-bithiophene
  • 3,3’-Bis(3,5-di-tert-butyl-4-methylphenyl)-2,2’-bithiophene

Uniqueness

3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene is unique due to the presence of methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are desired.

Properties

CAS No.

928306-64-3

Molecular Formula

C38H50O2S2

Molecular Weight

602.9 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-methoxyphenyl)-2-[3-(3,5-ditert-butyl-4-methoxyphenyl)thiophen-2-yl]thiophene

InChI

InChI=1S/C38H50O2S2/c1-35(2,3)27-19-23(20-28(31(27)39-13)36(4,5)6)25-15-17-41-33(25)34-26(16-18-42-34)24-21-29(37(7,8)9)32(40-14)30(22-24)38(10,11)12/h15-22H,1-14H3

InChI Key

YWYJDSIXVUGOPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=C(SC=C2)C3=C(C=CS3)C4=CC(=C(C(=C4)C(C)(C)C)OC)C(C)(C)C

Origin of Product

United States

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